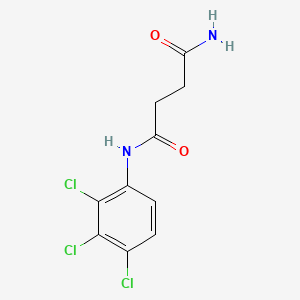
N-(2,3,4-Trichlorophenyl)-succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4-Trichlorophenyl)-succinamide is an organic compound with the molecular formula C10H6Cl3NO2 It is known for its unique chemical structure, which includes a succinamide group attached to a 2,3,4-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trichlorophenyl)-succinamide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trichlorophenyl)-succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3,4-Trichlorophenyl)-succinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit alkaline phosphatase (AP) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various physiological processes, including bone metabolism and cell growth.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: An organic compound with similar chlorinated phenyl groups, used in industrial applications.
N-(2,3,4-Trichlorophenyl)succinimide:
Uniqueness
N-(2,3,4-Trichlorophenyl)-succinamide is unique due to its specific combination of a succinamide group and a 2,3,4-trichlorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
112368-25-9 |
|---|---|
Molecular Formula |
C10H9Cl3N2O2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N'-(2,3,4-trichlorophenyl)butanediamide |
InChI |
InChI=1S/C10H9Cl3N2O2/c11-5-1-2-6(10(13)9(5)12)15-8(17)4-3-7(14)16/h1-2H,3-4H2,(H2,14,16)(H,15,17) |
InChI Key |
NIPHTBLDAKTDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCC(=O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















